1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile

Medicinal Chemistry Organic Synthesis Building Blocks

This building block's unique methylene spacer between pyridine and cyclopropane offers conformational flexibility for precise binding pocket tuning, differentiating it from directly linked analogs. The nitrile group enables late-stage diversification into tetrazoles, oxadiazoles, or pyrimidines. Ideal for medicinal chemistry programs targeting kinases and GPCRs. Available in high purity for R&D use.

Molecular Formula C10H10N2
Molecular Weight 158.204
CAS No. 1862553-80-7
Cat. No. B2394187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile
CAS1862553-80-7
Molecular FormulaC10H10N2
Molecular Weight158.204
Structural Identifiers
SMILESC1CC1(CC2=CC=CC=N2)C#N
InChIInChI=1S/C10H10N2/c11-8-10(4-5-10)7-9-3-1-2-6-12-9/h1-3,6H,4-5,7H2
InChIKeyRBTCUVFXAMWPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile (CAS 1862553-80-7): A Versatile Cyclopropane-Carbonitrile Building Block for Medicinal Chemistry and Organic Synthesis


1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile (CAS 1862553-80-7) is a small-molecule heterocyclic building block featuring a cyclopropane ring fused to a pyridine moiety via a methylene bridge and a nitrile functional group . This structural architecture provides a rigid, three-dimensional scaffold that enhances metabolic stability and conformational restriction, making it a privileged intermediate for the synthesis of bioactive molecules, particularly kinase inhibitors and receptor modulators .

Why 1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile Cannot Be Replaced by Other Pyridyl-Cyclopropane Analogs


Despite sharing a common cyclopropane-carbonitrile core, positional isomerism and substitution patterns dramatically alter physicochemical properties, reactivity, and biological outcomes. For instance, 1-(pyridin-2-ylmethyl)cyclopropane-1-carbonitrile (CAS 1862553-80-7) incorporates a methylene spacer between the pyridine and cyclopropane rings, which introduces additional conformational flexibility compared to directly linked analogs like 1-(pyridin-2-yl)cyclopropanecarbonitrile (CAS 162960-28-3) . This subtle structural difference can significantly impact binding pocket complementarity, metabolic stability, and synthetic tractability, necessitating precise selection based on the intended application .

Quantitative Differentiation Evidence for 1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile Against Key Comparators


Molecular Weight and Purity: A Defined Starting Point for Synthesis

The compound exhibits a molecular weight of 158.20 g/mol and a minimum purity of 95% as specified by commercial suppliers . This purity level ensures consistent performance in downstream synthetic transformations, reducing the need for extensive purification steps compared to lower-purity alternatives.

Medicinal Chemistry Organic Synthesis Building Blocks

Structural Comparison: Methylene Spacer vs. Direct Linkage

1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile (CAS 1862553-80-7) features a methylene bridge between the pyridine and cyclopropane rings, while its close analog 1-(pyridin-2-yl)cyclopropanecarbonitrile (CAS 162960-28-3) has a direct C-C bond . This structural difference is expected to alter the compound's three-dimensional conformation, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Positional Isomerism: 2-Pyridylmethyl vs. 4-Pyridyl Derivatives

The target compound contains a pyridine ring substituted at the 2-position, whereas 1-(pyridin-4-yl)cyclopropanecarbonitrile (CAS 288379-77-1) is substituted at the 4-position . Positional isomerism in pyridine-containing compounds is known to significantly affect hydrogen-bonding capabilities, electronic distribution, and interaction with biological targets, potentially leading to divergent biological activities.

Medicinal Chemistry Isomerism Receptor Binding

Reactivity Profile: Nitrile Group as a Versatile Synthetic Handle

The nitrile group in 1-(pyridin-2-ylmethyl)cyclopropane-1-carbonitrile can undergo a wide range of transformations, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions to form heterocycles . This versatility is a hallmark of cyclopropane-carbonitrile building blocks and enables their incorporation into diverse molecular scaffolds.

Organic Synthesis Functional Group Interconversion Heterocycle Synthesis

Optimal Application Scenarios for 1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile Based on Structural and Reactivity Evidence


Medicinal Chemistry: Scaffold for Kinase Inhibitor Development

The rigid cyclopropane ring, combined with the pyridine and nitrile functionalities, positions this compound as an ideal core for designing kinase inhibitors. The methylene spacer offers a degree of conformational flexibility that can be exploited to fine-tune binding interactions within the ATP-binding pocket .

Organic Synthesis: Key Intermediate for Heterocycle Construction

The nitrile group serves as a versatile handle for synthesizing various heterocycles, including tetrazoles, oxadiazoles, and pyrimidines. This building block can be incorporated early in a synthetic route to introduce both rigidity and a functional group for further elaboration .

Chemical Biology: Probe for Investigating Conformational Effects

The compound's unique combination of a cyclopropane ring and a methylene spacer makes it a valuable tool for studying the effects of conformational restriction on biological activity. It can be used as a probe to compare the activity of rigid vs. more flexible analogs in target engagement assays .

Quote Request

Request a Quote for 1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.